2-Cyanocinnamic acid (CAS 61147-65-7), also known as (E)-3-(2-cyanophenyl)acrylic acid, is a highly reactive, bifunctional organic building block characterized by an alpha,beta-unsaturated carboxylic acid and a strongly electron-withdrawing ortho-cyano group . In industrial and advanced laboratory settings, this compound is primarily procured as a versatile precursor for the synthesis of complex nitrogen-containing heterocycles, active pharmaceutical ingredients (APIs), and specialized Michael acceptors[1]. Its dual functionality allows it to participate in both standard carboxylic acid derivatizations (such as amide couplings) and specialized alkene additions, making it a critical raw material for medicinal chemistry libraries and targeted organic synthesis.
Substituting 2-cyanocinnamic acid with its positional isomers (such as 3-cyanocinnamic acid or 4-cyanocinnamic acid) or unsubstituted cinnamic acid critically compromises downstream synthetic utility . The ortho-positioning of the cyano group is an absolute structural requirement for intramolecular cyclization reactions that form fused bicyclic systems like isoquinolines and benzazepines; meta- or para-isomers are geometrically incapable of these ring closures [1]. Furthermore, replacing it with unsubstituted cinnamic acid removes the strong electron-withdrawing effect of the nitrile, drastically reducing the electrophilicity of the alkene and leading to significantly lower yields and poor stereocontrol in Michael addition cascades[2]. Procuring crude or mixed-isomer batches introduces severe processability issues, as differing solubilities and reactivities complicate purification and ruin batch-to-batch reproducibility.
The ortho-cyano substitution is the defining feature that enables 2-cyanocinnamic acid to serve as a precursor for fused heterocycles. Under reductive or nucleophilic conditions, the ortho-nitrile and the adjacent unsaturated chain can undergo intramolecular cyclization to form isoquinoline or benzazepine derivatives with up to 100% regiochemical specificity [1]. In contrast, the 3-cyano and 4-cyano isomers are geometrically restricted from this pathway, yielding 0% of the desired ortho-fused bicyclic products and instead leading exclusively to intermolecular side reactions.
| Evidence Dimension | Yield of ortho-fused bicyclic heterocycles |
| Target Compound Data | Capable of high-yield (up to 100% specificity) intramolecular cyclization. |
| Comparator Or Baseline | 3-cyanocinnamic acid and 4-cyanocinnamic acid (0% yield of ortho-fused products). |
| Quantified Difference | Absolute binary difference (viable vs. non-viable) for fused heterocycle formation. |
| Conditions | Reductive or nucleophilic cyclization protocols. |
Buyers targeting isoquinoline or benzazepine scaffolds must procure the 2-cyano isomer, as substitution with meta or para isomers guarantees synthetic failure.
The strong electron-withdrawing cyano group significantly polarizes the alpha,beta-unsaturated system of 2-cyanocinnamic acid. When converted to its corresponding amides and used in asymmetric Michael/aldol cascade reactions, the ortho-cyano derivative achieves excellent conversion rates (frequently >85% yield) and high stereoselectivity [1]. Unsubstituted cinnamic acid derivatives, lacking this electronic activation, exhibit substantially lower beta-carbon electrophilicity, typically resulting in yields below 60% under identical mild organocatalytic conditions [2].
| Evidence Dimension | Reaction yield in mild Michael/aldol cascades |
| Target Compound Data | >85% yield with high diastereoselectivity. |
| Comparator Or Baseline | Unsubstituted cinnamic acid (<60% yield under identical conditions). |
| Quantified Difference | >25% increase in yield due to cyano-induced electrophilic activation. |
| Conditions | Amine-squaramide-catalyzed cascade reactions at 0 °C to room temperature. |
Procuring the ortho-cyano derivative is essential for maximizing yields and stereocontrol in complex asymmetric syntheses.
In electrosynthetic applications, the ortho-cyano group of 2-cyanocinnamic acid distinctly shifts the cathodic reduction potential compared to unfunctionalized analogs. This anodic shift (approximately 200-300 mV more positive than unsubstituted cinnamic acid) allows for highly controlled cathodic hydrodimerization or selective double-bond reduction without triggering unwanted side reactions [1]. This precise electrochemical profile is unique to the strongly polarized ortho-substituted system .
| Evidence Dimension | Cathodic reduction potential (E1/2) |
| Target Compound Data | Controlled reduction at a positively shifted potential. |
| Comparator Or Baseline | Unsubstituted cinnamic acid (~200-300 mV more negative reduction potential). |
| Quantified Difference | 200-300 mV positive shift, enabling milder and more selective electrosynthesis. |
| Conditions | Cathodic reduction in controlled electrochemical cells. |
For industrial electrosynthesis, this specific reduction profile ensures higher product purity and lower energy consumption during scale-up.
High-purity 2-cyanocinnamic acid exhibits excellent solubility in standard polar aprotic solvents (such as DCM and DMF), which is critical for homogeneous amide coupling reactions. When utilizing standard reagents like DCC/DMAP, the pure ortho-isomer consistently achieves >85% coupling efficiency [1]. In contrast, utilizing crude mixtures of cyanocinnamic acid isomers leads to differential solubility, premature precipitation, and coupling efficiencies dropping below 70%, severely complicating purification [2].
| Evidence Dimension | Amide coupling efficiency in polar aprotic solvents |
| Target Compound Data | >85% coupling yield in homogeneous solutions. |
| Comparator Or Baseline | Crude mixed-isomer batches (<70% yield due to differential solubility and side reactions). |
| Quantified Difference | >15% improvement in coupling efficiency and simplified purification. |
| Conditions | Room temperature amide coupling using DCC/DMAP in DCM or DMF. |
Procuring high-purity, isomer-specific 2-cyanocinnamic acid guarantees smooth processability and high yields in automated or parallel library synthesis.
Directly leveraging its unique ortho-regioselectivity, 2-cyanocinnamic acid is the optimal choice for synthesizing isoquinolines, benzazepines, and related bicyclic scaffolds. Reductive or nucleophilic cyclization of this specific isomer provides a streamlined, high-yield route to these valuable pharmacophores [1].
Due to the strong electron-withdrawing effect of the cyano group, this compound is highly suited for conversion into activated amides used in asymmetric Michael/aldol cascade reactions. It is the preferred building block when high conversion and strict stereocontrol are required [2].
Capitalizing on its excellent coupling efficiency in polar aprotic solvents, 2-cyanocinnamic acid is heavily procured for the parallel synthesis of amide derivatives. These libraries are actively screened for antitumor and cytotoxic activities, where the intact ortho-cyano group is critical for biological efficacy [3].
Benefiting from its distinct, positively shifted reduction potential, 2-cyanocinnamic acid is an ideal candidate for industrial cathodic hydrodimerization. It allows for milder electrochemical processing compared to unsubstituted analogs, ensuring higher purity of the resulting dimeric intermediates [4].